

# An In-depth Technical Guide to 2,6-Dimethoxyisonicotinic Acid

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## Compound of Interest

Compound Name: 2,6-Dimethoxyisonicotinic acid

Cat. No.: B1295853

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This technical guide provides a comprehensive overview of the core basic properties of **2,6-Dimethoxyisonicotinic acid**, a substituted pyridine derivative of interest in medicinal chemistry and drug development. This document collates available data on its chemical and physical properties, spectral characteristics, and potential biological activities, presented in a format designed for easy reference and application in a research setting.

## Chemical and Physical Properties

**2,6-Dimethoxyisonicotinic acid**, also known as 2,6-dimethoxypyridine-4-carboxylic acid, is a white to off-white crystalline powder.<sup>[1]</sup> Its core structure consists of a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a carboxylic acid group at position 4. This substitution pattern influences its electronic properties and potential for hydrogen bonding, which in turn dictates its solubility and biological interactions.

Table 1: Physicochemical Properties of **2,6-Dimethoxyisonicotinic Acid**

Property	Value	Reference
CAS Number	6274-82-4	[2]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>4</sub>	[2]
Molecular Weight	183.16 g/mol	[2]
Appearance	White or off-white powder or crystalline powder	[1]
Melting Point	152-156 °C	[1]
Boiling Point	390.6 °C at 760 mmHg	[1]
Density	1.279 g/cm <sup>3</sup>	[1]
pKa (Predicted)	3.63 ± 0.10 (for the related isomer 2,6-Dimethoxynicotinic acid)	[3]
Solubility	Practically insoluble in water; Very slightly soluble in chloroform; Sparingly soluble in glacial acetic acid; Soluble in methanol; Very soluble in N,N-Dimethylformamide.	[1]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8 °C in a dry, sealed place.	[2]

## Spectroscopic Data

The structural elucidation of **2,6-Dimethoxyisonicotinic acid** is supported by various spectroscopic techniques. Below is a summary of available data.

Table 2: Spectroscopic Data for **2,6-Dimethoxyisonicotinic Acid**

Technique	Data	Reference
<sup>1</sup> H NMR	Specific experimental data for the title compound is not readily available in the searched literature. Predicted spectra can be generated based on its structure.	
<sup>13</sup> C NMR	Specific experimental data for the title compound is not readily available in the searched literature. Predicted spectra can be generated based on its structure.	
Infrared (IR) Spectroscopy	Key expected absorptions include: C=O stretch (carboxylic acid) around 1700-1730 $\text{cm}^{-1}$ , O-H stretch (carboxylic acid dimer) as a broad band from 2400-3300 $\text{cm}^{-1}$ , C-O stretches (methoxy and carboxylic acid) in the 1000-1300 $\text{cm}^{-1}$ region, and aromatic C=C/C=N stretches between 1475-1600 $\text{cm}^{-1}$ .	[4]
Mass Spectrometry (EI)	Molecular Ion $[\text{M}]^{+\bullet}$ : m/z 183. Key Fragments: m/z 182 ( $[\text{M}-\text{H}]^{+}$ ), 153 ( $[\text{M}-\text{CH}_3\text{O}]^{+}$ or $[\text{M}-\text{CO}]^{+\bullet}$ ).	[5]

## Experimental Protocols

While a specific, detailed synthesis protocol for **2,6-Dimethoxyisonicotinic acid** was not found in the search results, a general synthetic approach can be inferred from available information

on related compounds. A plausible method involves the derivatization of a pre-existing pyridine ring.

### 3.1. General Synthesis Approach

A common strategy for the synthesis of such compounds is the nucleophilic substitution of dihalopyridine derivatives with sodium methoxide, followed by functionalization at the 4-position. For instance, starting from 2,6-dichloroisonicotinic acid, a reaction with sodium methoxide would yield the desired product.

**Protocol: Synthesis of 2,6-Dimethoxyisonicotinic Acid from 2,6-Dichloroisonicotinic Acid (Hypothetical)**

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloroisonicotinic acid in an excess of anhydrous methanol.
- **Reagent Addition:** To this solution, add a stoichiometric excess (e.g., 2.5 equivalents) of sodium methoxide.
- **Reaction:** Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Neutralize with an aqueous acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the product.
- **Purification:** Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

### 3.2. Analytical Sample Preparation

- **NMR Spectroscopy:** Dissolve a small amount of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- **IR Spectroscopy:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a thin film if the compound is soluble in a volatile solvent.

- Mass Spectrometry: Dissolve the sample in a suitable solvent (e.g., methanol) and introduce it into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

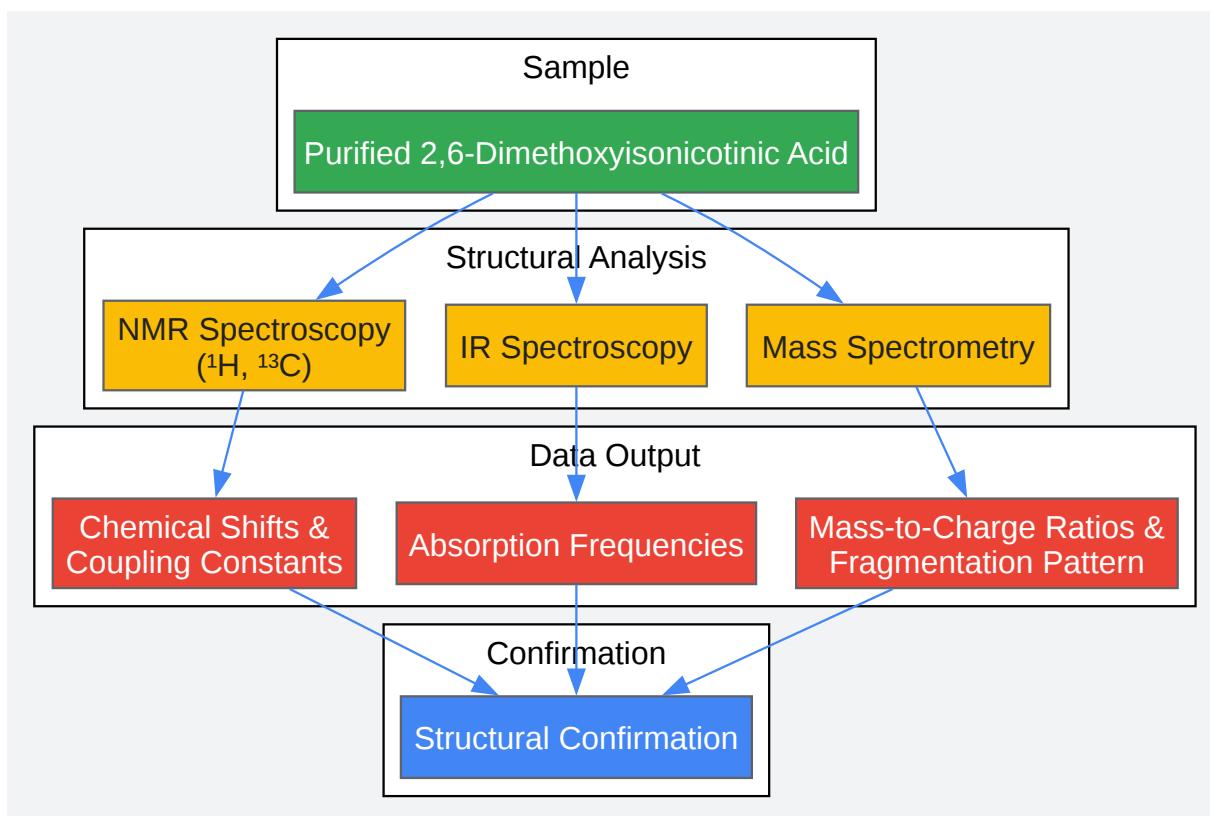
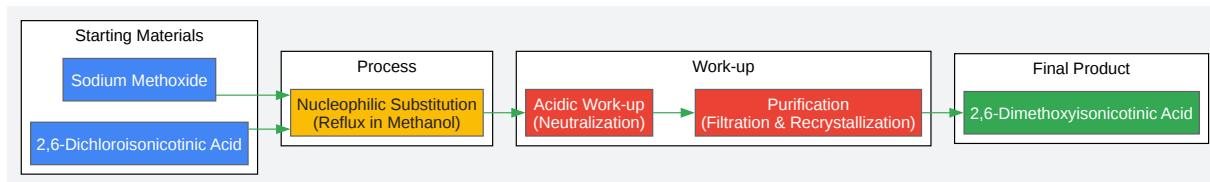
## Biological Activity

Derivatives of isonicotinic acid are known to possess a range of biological activities.<sup>[6]</sup> While specific studies on the anti-tumor or anti-inflammatory properties of **2,6-Dimethoxyisonicotinic acid** are not extensively documented in the provided search results, related compounds have shown promise. Isonicotinic acid derivatives have been investigated as inhibitors of reactive oxygen species (ROS), which are key mediators in inflammation.<sup>[6]</sup>

The general mechanism of many anti-inflammatory drugs involves the inhibition of enzymes like cyclooxygenase (COX) or the modulation of signaling pathways such as NF-κB.<sup>[7]</sup>

The anti-cancer activity of various heterocyclic compounds is often linked to their ability to induce cell cycle arrest and apoptosis in cancer cells.<sup>[8]</sup> For instance, some compounds trigger the mitochondrial apoptotic pathway by altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.<sup>[8]</sup>

## Visualizations



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